3-Butoxytetrahydrothiophene 1,1-dioxide
Overview
Description
3-Butoxytetrahydrothiophene 1,1-dioxide is a heterocyclic organic compound with the molecular formula C8H16O3S. It is a colorless liquid with a characteristic odor and is commonly used in various fields such as medical, environmental, and industrial research.
Preparation Methods
3-Butoxytetrahydrothiophene 1,1-dioxide is most commonly prepared by the oxidation of thiophenes . The synthetic routes involve the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . Industrial production methods typically involve large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
3-Butoxytetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiophene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes .
Scientific Research Applications
3-Butoxytetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and materials chemistry.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Butoxytetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. It acts as a conjugated electron-acceptor diene, which allows it to participate in various chemical reactions . The specific molecular targets and pathways involved depend on the context of its application, such as its role in organic synthesis or its potential therapeutic effects .
Comparison with Similar Compounds
3-Butoxytetrahydrothiophene 1,1-dioxide can be compared with other thiophene 1,1-dioxides, such as:
Thiophene 1,1-dioxide: A simpler analog without the butoxy group, used in similar applications.
Benzo[b]thiophene 1,1-dioxide: A more complex derivative with additional aromatic rings, used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other thiophene dioxides .
Properties
IUPAC Name |
3-butoxythiolane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-2-3-5-11-8-4-6-12(9,10)7-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVVQHUBXPKCPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CCS(=O)(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325549 | |
Record name | SBB041316 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22179-08-4 | |
Record name | NSC510561 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SBB041316 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BUTOXYTETRAHYDROTHIOPHENE 1,1-DIOXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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